molecular formula C20H19N5O2 B5555079 N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

Cat. No.: B5555079
M. Wt: 361.4 g/mol
InChI Key: ZCTNDVCGVGTQGH-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15387487 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine is involved in the synthesis of novel triazole derivatives. These compounds have been explored for their antimicrobial activities. For instance, derivatives like 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one have shown good or moderate activities against various test microorganisms, indicating potential in developing new antimicrobial agents (Bektaş et al., 2010).

Catalytic Properties in Polymerization

The compound plays a role in the synthesis of complexes with catalytic properties, particularly in polymerization processes. An example is the synthesis of nickel(II)−methyl complexes with water-soluble ligands. These complexes exhibit potential as catalyst precursors for ethylene polymerization in disperse aqueous systems (Korthals et al., 2007).

Encapsulation in Zeolite for Catalysis

Another application involves the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y. This forms an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. The encapsulation enhances the catalytic behavior and operational flexibility, making it a promising approach in catalysis (Ghorbanloo & Maleki Alamooti, 2017).

Role in Copolymerization Processes

The compound's derivatives are also instrumental in copolymerization processes, such as in the synthesis of chromium(III) amino-bis(phenolato) complexes. These complexes are used in the copolymerization of cyclohexene oxide and carbon dioxide, contributing to the production of polycarbonates with specific structural characteristics (Devaine-Pressing et al., 2015).

Mechanism of Action

The mechanism of action for this compound is not specified in the literature. The effects of a compound depend on its structure and the biological system with which it interacts .

Properties

IUPAC Name

(E)-1-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-26-19-8-4-5-9-20(19)27-11-10-24-13-16(12-23-25-14-21-22-15-25)17-6-2-3-7-18(17)24/h2-9,12-15H,10-11H2,1H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTNDVCGVGTQGH-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.